molecular formula C10H13NO4 B1451530 Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate CAS No. 1072150-33-4

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate

Cat. No. B1451530
M. Wt: 211.21 g/mol
InChI Key: URCPKKFEGRMPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate” is an organic compound . It is an important intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Percino and Hernández (2007) described the synthesis of various compounds from methyl 2-hydroxy-2-methoxy acetate, including acyclic and cyclic compounds. This research is significant for understanding the chemical reactions and potential applications of similar compounds (Percino & Hernández, 2007).

  • Pharmaceutical Applications : Tatsuta et al. (1994) researched the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component in fourth-generation cephem antibiotics. This study highlights the role of similar chemical structures in drug development (Tatsuta et al., 1994).

  • Amino Acid Derivatives : Shimohigashi, Lee, and Izumiya (1976) explored the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituents in certain toxins. This research provides insights into the synthesis and applications of amino acid derivatives related to Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate (Shimohigashi, Lee, & Izumiya, 1976).

  • Intermediate Compounds in Synthesis : Modi, Oglesby, and Archer (2003) worked on the synthesis of various indole-2-acetic acid methyl esters, including methyl 5-methoxyindole-2-acetate. This research is relevant for understanding the role of such compounds as intermediates in chemical syntheses (Modi, Oglesby, & Archer, 2003).

  • Phenylacetic Acid Derivatives : Varma et al. (2006) isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate. This study contributes to understanding the natural production and potential applications of similar compounds (Varma et al., 2006).

properties

IUPAC Name

methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-8-4-6(5-9(12)15-2)3-7(11)10(8)13/h3-4,13H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCPKKFEGRMPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179431
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate

CAS RN

1072150-33-4
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072150-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
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Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
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Reactant of Route 6
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate

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